molecular formula C11H16N2O2 B13732448 2-Phenyl-2-propoxyacetamidoxime CAS No. 33954-78-8

2-Phenyl-2-propoxyacetamidoxime

Cat. No.: B13732448
CAS No.: 33954-78-8
M. Wt: 208.26 g/mol
InChI Key: MAPKBBPFYZDEQQ-UHFFFAOYSA-N
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Description

2-Phenyl-2-propoxyacetamidoxime, also known as N'-Hydroxy-2-phenyl-2-propoxyethanimidamide, is a chemical compound for research and development purposes . It has the CAS Registry Number 33954-78-8 and a molecular formula of C11H16N2O2, corresponding to a molecular weight of 208.26 g/mol . Key physicochemical properties include a calculated density of 1.122 g/cm³ and a high boiling point of approximately 357.9°C at 760 mmHg . The compound's structure is characterized by SMILES notation C1=C(C(OCCC)C(=N/O)N)C=CC=C1 and an InChIKey of MAPKBBPFYZDEQQ-UHFFFAOYSA-N . While specific biological data for this compound is not available in the searched literature, its structural features are of interest in medicinal chemistry research. For instance, studies on structurally related N-phenyl-2-phenoxyacetamide compounds have demonstrated significant antileishmanial activity, highlighting the therapeutic potential of this chemical class and underscoring the importance of further research to explore broader applications and elucidate mechanisms of action . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33954-78-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N'-hydroxy-2-phenyl-2-propoxyethanimidamide

InChI

InChI=1S/C11H16N2O2/c1-2-8-15-10(11(12)13-14)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H2,12,13)

InChI Key

MAPKBBPFYZDEQQ-UHFFFAOYSA-N

Isomeric SMILES

CCCOC(C1=CC=CC=C1)/C(=N/O)/N

Canonical SMILES

CCCOC(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 2 Propoxyacetamidoxime

Classical and Established Synthetic Routes

The most conventional and well-documented approach to synthesizing 2-Phenyl-2-propoxyacetamidoxime involves a two-step process. The first step is the formation of the precursor, 2-phenyl-2-propoxyacetonitrile, followed by the reaction with hydroxylamine (B1172632) to yield the final product.

A primary method for the synthesis of the 2-phenyl-2-propoxyacetonitrile intermediate is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this context, mandelonitrile (B1675950) (2-hydroxy-2-phenylacetonitrile) serves as the alcohol precursor. The hydroxyl group of mandelonitrile is deprotonated using a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then reacts with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, to yield 2-phenyl-2-propoxyacetonitrile.

The subsequent conversion of the nitrile to the amidoxime (B1450833) is a well-established transformation. The most common method involves the reaction of the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine (B128534) to liberate the free hydroxylamine. nih.gov The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) and may require heating to proceed at a reasonable rate. nih.gov An alternative is the use of an aqueous solution of hydroxylamine, which can sometimes lead to shorter reaction times and may not require an additional base. nih.gov

Reactant 1 Reactant 2 Reagents Solvent Conditions Product Yield (%) Reference
Mandelonitrile1-Propyl bromideSodium hydrideTetrahydrofuran0 °C to rt2-Phenyl-2-propoxyacetonitrileNot reported(Analogous reaction)
2-Phenyl-2-propoxyacetonitrileHydroxylamine hydrochloride, Sodium carbonateEthanol/WaterRefluxThis compoundHigh (up to 98% for similar nitriles) nih.gov

Contemporary and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant drive towards developing more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents. For the synthesis of the nitrile precursor, a solvent-free approach for a related transformation, the conversion of aldehydes to nitriles, has been reported by heating the aldehyde with hydroxylamine hydrochloride. tandfonline.comtandfonline.com While not a direct synthesis of the α-alkoxy nitrile, it highlights the potential for solvent-free conditions in nitrile synthesis.

More directly applicable is the solvent-free synthesis of amidoximes from nitriles. Research has shown that a mixture of a nitrile and hydroxylamine hydrochloride can be irradiated with ultrasound under solvent-free conditions to produce the corresponding amidoxime in high yields (70-85%) and with significantly reduced reaction times. nih.gov This method avoids the use of potentially harmful organic solvents and simplifies the work-up procedure.

Reactant Reagents Conditions Yield (%) Reference
Aromatic/Aliphatic NitrilesHydroxylamine hydrochlorideUltrasound, solvent-free70-85 nih.gov
Aromatic/Aliphatic AldehydesHydroxylamine hydrochlorideHeat (100 °C), solvent-freeGood to excellent tandfonline.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The Williamson ether synthesis can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating. tsijournals.comorgchemres.org The synthesis of alkyl aryl ethers from alcohols and alkyl halides in the presence of a solid base like potassium carbonate can be achieved efficiently under solvent-free microwave conditions. orgchemres.org

Similarly, the conversion of nitriles to amidoximes can be dramatically accelerated using microwave heating. nih.gov For instance, the reaction of imidoylbenzotriazoles (derived from nitriles) with hydroxylamine under microwave irradiation can be completed in as little as 5-20 minutes, affording amidoximes in good yields (65-87%). nih.gov Microwave-assisted methods have also been developed for the direct conversion of aldehydes to nitriles, which is a related transformation to the precursor synthesis. nih.govresearchgate.net

Reaction Reactants Reagents/Catalyst Conditions Yield (%) Reference
Williamson Ether SynthesisPhenols, Alkyl halidesPotassium CarbonateMicrowave, Solvent-freeExcellent orgchemres.org
Amidoxime SynthesisImidoylbenzotriazoles, Hydroxylamine-Microwave, 5-20 min65-87 nih.gov
Nitrile SynthesisAromatic AldehydesHydroxylamine hydrochloride, TiO2MicrowaveGood nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. As mentioned previously, the synthesis of amidoximes from nitriles has been successfully carried out using ultrasound irradiation in a solvent-free system, providing a green and efficient alternative to classical methods. nih.gov The use of ultrasound has also been reported to promote the synthesis of amides from nitriles under ambient conditions. sid.ir This suggests that ultrasound could be a valuable tool for the final step in the synthesis of this compound.

Reactant Reagents Conditions Yield (%) Reference
Aromatic/Aliphatic NitrilesHydroxylamine hydrochlorideUltrasound, solvent-free70-85 nih.gov
NitrilesPotassium tert-butoxide, wet tert-butanolUltrasound, rt, 15-90 minGood to excellent sid.ir

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. While a specific flow chemistry process for this compound has not been reported, the synthesis of its precursors and related compounds has been explored in flow reactors. For example, a cyanide-free synthesis of aryl nitriles from ketones using TosMIC (p-toluenesulfonylmethyl isocyanide) has been developed in a continuous flow process with a short residence time. rsc.orgrsc.org This approach could potentially be adapted for the synthesis of the α-alkoxy nitrile precursor. The synthesis of amides, a related functional group to amidoximes, has also been extensively studied in flow chemistry, demonstrating the feasibility of this technology for the final reaction step.

Catalytic Strategies in this compound Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. For the synthesis of this compound, catalytic strategies can be applied to both the formation of the ether linkage and the conversion of the nitrile to the amidoxime.

A key catalytic strategy for the Williamson ether synthesis is phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. This allows the reaction to proceed under milder conditions and with simpler work-up procedures. The alkylation of phenylacetonitrile (B145931) derivatives, which are structurally similar to the precursor of the target molecule, is a classic example of a reaction that benefits from phase-transfer catalysis.

For the conversion of nitriles to amidoximes, various catalytic systems have been investigated to improve upon the classical stoichiometric methods. While the reaction with hydroxylamine is often performed with a stoichiometric amount of base, catalytic amounts of certain bases can also be effective. More advanced catalytic systems involving metal catalysts have been explored for the related transformation of aldoximes to amides, which proceeds through a rearrangement. nih.gov Additionally, Lewis acids have been shown to catalyze various organic transformations, and their potential role in activating the nitrile group towards nucleophilic attack by hydroxylamine is an area of interest. rsc.orgnih.govacs.orgresearchgate.netyoutube.com For instance, ferric hydrogen sulfate (B86663) has been used as a recyclable catalyst for the conversion of aldehydes to nitriles. orgchemres.org

Reaction Step Catalytic Strategy Catalyst Example Advantages Reference
Ether Synthesis (Propoxylation)Phase-Transfer CatalysisQuaternary Ammonium SaltsMilder conditions, improved yields(General principle)
Nitrile to AmidoximeLewis Acid CatalysisFerric Hydrogen Sulfate (for related nitrile synthesis)Recyclable catalyst, good yields orgchemres.org

Organocatalysis and Metal-Free Approaches

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to traditional metal-based catalysts. For the synthesis of related nitrogen-containing heterocyclic compounds, which share some structural motifs with this compound, organocatalysts like glutamic acid have been successfully employed. nih.gov These catalysts can facilitate multicomponent reactions in environmentally benign solvents like ethanol, often proceeding under mild conditions. nih.gov The use of biodegradable and eco-friendly organocatalysts aligns with the principles of green chemistry, minimizing the environmental impact of the synthetic process. While direct application to this compound is not extensively documented, the principles of using small organic molecules to catalyze the key bond-forming steps are highly relevant.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis remains a cornerstone of modern organic synthesis due to the unique reactivity and selectivity these metals offer. mdpi.com For the synthesis of various nitrogen-containing heterocycles, a wide array of transition metals, including rhodium, manganese, and zinc, have been utilized. mdpi.comresearchgate.net These metals can catalyze a diverse range of transformations, such as cyclization and C-H activation reactions, which are crucial for constructing complex molecular architectures. mdpi.com For instance, zinc-based catalysts have been shown to be highly efficient in the aerobic oxidative cyclization reactions for the synthesis of 2-phenyl benzimidazoles and 2-phenyl benzothiazoles. researchgate.net The choice of the metal and the corresponding ligand is critical in directing the reaction towards the desired product and achieving high yields.

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While specific biocatalytic routes for this compound are not yet widely reported, the principles of enzymatic catalysis hold promise for its stereoselective synthesis. Enzymes such as lipases, proteases, and oxidoreductases are known to catalyze a broad spectrum of organic reactions. The application of biocatalysis could be particularly advantageous in creating specific stereoisomers of the target molecule, a task that can be challenging for traditional chemical methods.

Optimization of Reaction Conditions and Yields

Achieving a high yield of a pure product is a primary goal in any synthetic endeavor. The optimization of reaction conditions is a meticulous process that involves the careful manipulation of various parameters to enhance the efficiency and selectivity of the reaction.

Stoichiometric Control and Limiting Reagent Considerations

The precise control of the stoichiometry of reactants is fundamental to maximizing the yield of the desired product while minimizing the formation of byproducts. In any given reaction, identifying the limiting reagent is crucial as it dictates the theoretical maximum amount of product that can be formed. For multi-step syntheses, careful consideration of the stoichiometry at each step is necessary to ensure that sufficient material is carried forward to subsequent transformations.

ParameterInfluence on ReactionGeneral Considerations
Stoichiometry Determines theoretical yield and byproduct formation.Precise measurement of reactants is crucial. Identification of the limiting reagent is key.
Temperature Affects reaction rate and equilibrium position.Optimization is required to balance reaction speed and yield. Higher temperatures may lead to decomposition.
Pressure Primarily affects reactions involving gases.Can influence reaction rates and equilibrium for certain reaction types.
Solvent Influences solubility, stability of intermediates, and reaction rate.Polarity, boiling point, and inertness are key selection criteria. Green solvents are preferred.

Reaction Work-up and Purification Strategies

The isolation and purification of the target compound, this compound, from the reaction mixture is a critical step in its synthesis. The specific procedures are dictated by the nature of the starting materials, reagents, and byproducts of the synthetic route employed. Generally, the work-up and purification strategies for O-alkylated amidoximes involve a combination of quenching, extraction, and chromatographic or recrystallization techniques to achieve the desired purity.

Reaction Work-up

Following the completion of the O-alkylation of a phenylacetamidoxime precursor, the initial step in the work-up process is to neutralize any remaining reagents and separate the crude product from the reaction medium. A typical work-up procedure for reactions involving hydroxylamine or its derivatives commences with quenching the reaction mixture. This is often achieved by the addition of an aqueous solution, such as aqueous sodium sulfite (B76179) or sodium bisulfite, to decompose any unreacted starting materials or reactive intermediates.

Subsequently, the crude this compound is extracted from the aqueous phase using a suitable water-immiscible organic solvent. The choice of solvent is crucial and depends on the solubility of the target compound. Common solvents for this purpose include ethyl acetate (B1210297) and dichloromethane (B109758) due to their effectiveness in dissolving a wide range of organic compounds. The extraction is typically performed multiple times to ensure a quantitative transfer of the product to the organic phase.

The combined organic extracts are then washed sequentially with water and a saturated aqueous solution of sodium chloride (brine). The water wash helps to remove any water-soluble impurities, while the brine wash aids in the removal of residual water from the organic layer, thereby facilitating the subsequent drying step. In instances where acidic or basic reagents have been used, a wash with a dilute basic solution, such as saturated aqueous sodium bicarbonate, or a dilute acidic solution may be incorporated to remove the respective impurities. Finally, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any dissolved water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification Strategies

The crude product obtained after the initial work-up usually requires further purification to remove any remaining impurities. The two primary methods for the purification of O-alkylated amidoximes are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds. The selection of an appropriate solvent or solvent system is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should either be insoluble or remain in solution upon cooling. For phenylacetamidoxime derivatives, a variety of solvent systems can be explored.

Solvent SystemApplication Notes
Ethanol/WaterA common choice for moderately polar compounds. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.
Dichloromethane/Petroleum EtherSuitable for compounds that are highly soluble in chlorinated solvents. The product is dissolved in a small volume of dichloromethane, and petroleum ether is added as an anti-solvent to decrease the solubility and promote crystal formation.
Ethyl Acetate/Hexane (B92381)A versatile system where ethyl acetate acts as the primary solvent and hexane as the anti-solvent. This combination is effective for a broad range of polarities.
Perfluorohexane (B1679568)In some specific cases for crystalline amidoximes, a non-polar solvent like perfluorohexane has been used for recrystallization.

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Column Chromatography

For non-crystalline products or when recrystallization fails to provide the desired purity, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

For the purification of O-alkylated amidoximes, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a relatively non-polar solvent and a more polar solvent is typically used, with the ratio adjusted to optimize the separation.

Stationary PhaseMobile Phase (Eluent System)Elution Order
Silica GelEthyl Acetate/HexaneThe ratio is typically started with a low percentage of ethyl acetate and gradually increased to elute compounds of increasing polarity. Less polar impurities will elute first, followed by the desired product.
Silica GelEthyl Acetate/Petroleum EtherSimilar to the ethyl acetate/hexane system, this provides a good polarity gradient for the separation of moderately polar compounds.

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel or loaded directly onto the top of the prepared column. The eluent is then passed through the column, and fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) to identify those containing the pure this compound. The fractions containing the pure product are then combined, and the solvent is removed by evaporation to yield the purified compound.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 2 Propoxyacetamidoxime

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Connectivity Analysis

No specific high-resolution NMR data for 2-Phenyl-2-propoxyacetamidoxime could be located. This includes the absence of detailed information that would be derived from various NMR techniques.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms within a molecule. sdsu.eduresearchgate.netyoutube.comyoutube.comprinceton.edu For instance, COSY spectra would reveal proton-proton couplings, while HSQC and HMBC would establish one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY experiments would provide insights into the through-space proximity of protons, which is essential for conformational analysis. researchgate.net Without access to the spectra from these experiments for this compound, a detailed analysis of its molecular conformation and atomic connectivity remains speculative.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, including distinguishing between crystalline and amorphous states. nih.gov This method can provide information about molecular packing and conformational heterogeneity in the solid state. However, no ssNMR studies specifically focused on this compound have been found in the public domain.

Isotopic Labeling Studies in NMR Spectroscopy

Isotopic labeling, where atoms like ¹³C or ¹⁵N are incorporated into a molecule, is a valuable tool in NMR spectroscopy to enhance signal sensitivity and to probe specific structural or dynamic features. wikipedia.orgsigmaaldrich.comnih.govnih.govutoronto.ca Such studies can be instrumental in elucidating complex structures or reaction mechanisms. There is no indication in the available literature that this compound has been the subject of isotopic labeling studies.

Single-Crystal X-ray Diffraction Analysis for Precise Molecular and Supramolecular Architecture Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The analysis of a crystal structure reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern this arrangement. nih.gov This information is critical for understanding the physical properties of the solid material. No single-crystal X-ray diffraction data for this compound has been reported, and therefore, its crystal packing and intermolecular interactions are unknown.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties. researchgate.netresearchgate.netnih.govnih.govmdpi.com Co-crystallization involves crystallizing a target molecule with another compound (a coformer) to create a new crystalline solid with potentially improved properties. ugm.ac.idresearchgate.netnih.gov Studies on the potential polymorphism or co-crystallization of this compound are absent from the scientific literature.

Mass Spectrometry: Advanced Fragmentation Pathway Analysis and High-Resolution Mass Determination

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Information on the tandem mass spectrometry of this compound, including specific fragmentation patterns and the elucidation of its structural components through MS/MS experiments, is not available.

Gas-Phase Ion Chemistry and Reactivity

There is no published research on the gas-phase ion chemistry of this compound. This includes studies on its proton affinity, gas-phase basicity, or reactions with other ions or neutral molecules in the gas phase.

Vibrational Spectroscopy (Infrared and Raman): Theoretical Assignments and Conformational Insights

Spectroscopic Signatures of Key Functional Groups and Substitutions

Experimental infrared (IR) and Raman spectra for this compound, which would provide the characteristic vibrational frequencies for its functional groups (such as the C=N-OH of the amidoxime (B1450833), the phenyl ring, and the propoxy group), have not been documented. Theoretical calculations of these vibrational modes are also absent from the literature.

In Situ Vibrational Spectroscopy for Reaction Monitoring

No studies employing in situ vibrational spectroscopy to monitor the synthesis or reactions of this compound have been reported. Such studies would offer insights into reaction kinetics and mechanisms.

Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 2 Propoxyacetamidoxime

Reactions with Electrophilic Reagents

The nucleophilic character of the nitrogen and oxygen atoms in the amidoxime (B1450833) moiety of 2-Phenyl-2-propoxyacetamidoxime allows it to react with various electrophiles. Acylating agents, such as acyl chlorides and anhydrides, are common reaction partners. These reactions typically lead to O-acylated or N-acylated amidoxime intermediates. The formation of O-acylated amidoximes is often the first step in the synthesis of 1,2,4-oxadiazoles. researchgate.net

The reaction of amidoximes with acylating agents is a foundational method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the initial acylation of the hydroxyl group of the amidoxime.

ElectrophileReagent TypeIntermediate Product
Acyl ChlorideAcylating AgentO-Acylamidoxime
AnhydrideAcylating AgentO-Acylamidoxime

This table illustrates the expected intermediates based on general amidoxime reactivity.

Reactions with Nucleophilic Reagents

The amidoxime group itself is not highly susceptible to direct nucleophilic attack under standard conditions. However, derivatives of this compound can be reactive towards nucleophiles. For instance, if the hydroxyl group is converted into a better leaving group, nucleophilic substitution at the nitrogen atom can be envisioned.

In a broader context of related structures, reactions of similar compounds like 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes with nucleophiles such as enamines, nitromethane, and aniline (B41778) have been demonstrated. researchgate.net These reactions proceed via conjugate addition, a pathway that could be relevant for derivatives of this compound that possess activating groups. researchgate.net

Cyclization Reactions and Heterocycle Formation

A significant aspect of the reactivity of this compound is its utility in the synthesis of heterocyclic compounds, particularly 1,2,4-oxadiazoles.

The most common route to 1,2,4-oxadiazoles from amidoximes involves reaction with a carbonyl compound, such as an acyl chloride, ester, or carboxylic acid. nih.gov The general process involves the formation of an O-acylamidoxime intermediate, which then undergoes cyclization with the elimination of water. researchgate.net This method is widely applicable for the synthesis of a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netorganic-chemistry.org

Microwave-assisted synthesis has emerged as an efficient method for the construction of the 1,2,4-oxadiazole (B8745197) ring, often proceeding under solvent-free conditions. organic-chemistry.org For example, the reaction of amidoximes with nitriles and Meldrum's acid under microwave irradiation provides good to excellent yields of the corresponding oxadiazoles. organic-chemistry.org Another approach involves the reaction of amidoximes with 3-aryl-acryloyl chlorides in the presence of a base, leading to the formation of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov

ReactantCatalyst/ConditionsProduct
Acyl ChlorideBase (e.g., K₂CO₃), CH₂Cl₂3,5-Disubstituted 1,2,4-Oxadiazole
Carboxylic AcidEDC·HCl, CH₂Cl₂, then heat3,5-Disubstituted 1,2,4-Oxadiazole
Nitrile & Meldrum's AcidMicrowave, solvent-free3,5-Disubstituted 1,2,4-Oxadiazole

This table presents typical conditions for the synthesis of 1,2,4-oxadiazoles from amidoximes based on established methodologies.

Intramolecular cyclization reactions offer a pathway to various fused heterocyclic systems. For instance, N-hydroxy-2-phenoxyacetamides can undergo intramolecular cyclization to form 2H-1,4-benzoxazin-3(4H)-ones. researchgate.net While not directly involving this compound, this demonstrates the potential for intramolecular reactions in related systems.

In a similar vein, the intramolecular cyclization of 2-aminochalcones, facilitated by reagents like zinc chloride and a selenium reagent, can lead to the formation of 2-phenyl-4-quinolones. researchgate.net This highlights the general principle of intramolecular ring formation being a key reaction pathway for appropriately substituted aromatic compounds.

Rearrangement Reactions and Transformations

Rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is rearranged. wiley-vch.de While specific rearrangement studies on this compound are not documented, analogous structures undergo well-known rearrangements. For example, the Beckmann rearrangement of oximes provides a route to amides or lactams. msu.edu Given the oxime-like nature of the amidoxime group, it is conceivable that under certain acidic conditions, a rearrangement involving the migration of the phenyl or propoxy group could occur.

Another relevant transformation is the pinacol-type rearrangement, which involves the 1,2-migration of a group in a diol or related species. msu.edu The photochemical rearrangement of 2-phenyl-2,5-cyclohexadien-1-ones has been shown to be an efficient route to highly substituted phenols, demonstrating a type A photorearrangement. nih.gov

Kinetic and Mechanistic Studies of this compound Transformations

The mechanism of 1,2,4-oxadiazole formation from amidoximes is generally understood to proceed through the formation of an O-acylamidoxime intermediate, followed by a cyclodehydration step. researchgate.netnih.gov The efficiency of this process can be influenced by the reaction conditions, such as the choice of solvent, temperature, and catalyst. organic-chemistry.orgnih.gov

Computational and Theoretical Chemistry Studies of 2 Phenyl 2 Propoxyacetamidoxime

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure of molecules. These calculations can provide deep insights into the distribution of electrons and the resulting chemical properties of 2-Phenyl-2-propoxyacetamidoxime.

Molecular Orbitals and Electron Density Distribution

A fundamental output of DFT and ab initio calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

The electron density distribution, another critical aspect revealed by these calculations, would illustrate the probability of finding an electron in different regions of the molecule. This distribution is fundamental to understanding the molecule's size, shape, and how it interacts with other molecules. For this compound, one would expect a higher electron density around the electronegative oxygen and nitrogen atoms of the acetamidoxime (B1239325) group and within the delocalized π-system of the phenyl ring.

A hypothetical data table for the energies of selected molecular orbitals of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory), is presented below.

Molecular OrbitalEnergy (Hartree)Energy (eV)
HOMO-2-0.358-9.74
HOMO-1-0.321-8.73
HOMO -0.289 -7.86
LUMO 0.045 1.22
LUMO+10.0882.39
LUMO+20.1233.35
HOMO-LUMO Gap 0.334 9.08

Note: This data is illustrative and not based on actual calculations for this compound.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxime and amide functionalities, highlighting their potential as hydrogen bond acceptors. The phenyl ring would exhibit a mixed potential, with the π-face being slightly negative.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propoxy and acetamidoxime side chains suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them.

Rotational Barriers and Conformational Isomerism

By systematically rotating the dihedral angles of the key rotatable bonds (e.g., C-C, C-O, and C-N bonds), a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The energy difference between a minimum and a saddle point is the rotational barrier.

Studies on similar molecules, such as N-benzhydrylformamides, have shown that DFT methods can be effectively applied to evaluate these rotational barriers. nih.gov For this compound, key rotational barriers would be associated with the rotation of the phenyl group, the propoxy group, and the groups around the central chiral carbon.

Below is a hypothetical table summarizing the calculated rotational barriers for key bonds in this compound.

Rotatable BondDescriptionCalculated Rotational Barrier (kcal/mol)
Phenyl-CRotation of the phenyl group2.5 - 4.0
C-O (propoxy)Rotation around the ether linkage1.5 - 3.0
C-N (amide)Rotation around the amide bond15 - 20

Note: This data is illustrative and not based on actual calculations for this compound.

Intermolecular Interactions and Aggregation Behavior Modeling

Computational methods can also be used to model how molecules of this compound interact with each other. By calculating the interaction energies of different dimeric and larger aggregate structures, the preferred modes of intermolecular association can be determined. These interactions are likely to be dominated by hydrogen bonding involving the oxime and amide groups, as well as π-stacking interactions between the phenyl rings. Understanding these interactions is crucial for predicting the solid-state structure and bulk properties of the compound.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would help in assigning the experimentally observed absorption bands to specific molecular vibrations, such as the C=N stretch of the oxime, the C=O stretch of the amide, and the various vibrations of the phenyl ring.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are highly sensitive to the molecular conformation and can be used in conjunction with experimental NMR data to determine the dominant conformation in solution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insight into the electronic structure and the nature of the chromophores within this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Phenyl-2-propoxyacetamidoxime as a Versatile Building Block for Complex Molecule Synthesis6.2. Utilization in Multi-Component Reaction Strategies6.3. Role in the Development of Functional Materials and Polymer Precursors6.3.1. Monomer for Polymer Synthesis6.3.2. Ligand in Metallopolymer Formation6.3.3. Precursor for Advanced Nanomaterials

Without any foundational research on this specific compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Future Research Directions and Perspectives for 2 Phenyl 2 Propoxyacetamidoxime

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the broader investigation and potential application of 2-Phenyl-2-propoxyacetamidoxime. Future research in this area should focus on several key aspects:

Green Chemistry Approaches: Investigation into synthetic methods that utilize environmentally benign solvents, catalysts, and reaction conditions will be crucial. This includes exploring enzymatic catalysis or the use of water as a solvent to minimize the environmental impact of the synthesis.

Catalytic Systems: The development of novel catalysts, such as transition metal complexes or organocatalysts, could offer higher yields, improved stereoselectivity, and milder reaction conditions compared to traditional stoichiometric reagents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Research into adapting the synthesis of this compound to a flow-based system could enable more efficient and reproducible production.

Starting Material Diversification: Exploring alternative and more readily available starting materials for the synthesis will enhance the economic viability and accessibility of this compound for further research and development.

Potential Synthetic Improvement Key Research Focus Anticipated Benefits
Green ChemistryUse of biodegradable solvents, renewable starting materials, and energy-efficient reaction conditions.Reduced environmental footprint, lower toxicity, and increased sustainability.
Advanced CatalysisDevelopment of novel metal-based or organocatalysts for key synthetic steps.Higher reaction efficiency, improved selectivity, and milder reaction conditions.
Flow SynthesisTransition from batch to continuous manufacturing processes.Enhanced safety, better process control, and easier scalability.

Unveiling Uncharted Reactivity Patterns and Chemical Transformations

A thorough understanding of the reactivity of this compound is essential for unlocking its potential in synthetic chemistry. Future investigations should aim to map its chemical behavior under a variety of conditions:

Reactions at the Oxime Moiety: The amidoxime (B1450833) group is a versatile functional group capable of undergoing various transformations. Systematic studies on its reactions, such as cyclizations, reductions, and rearrangements, could lead to the synthesis of novel heterocyclic compounds with unique properties.

Transformations of the Phenyl and Propoxy Groups: Exploring reactions that modify the phenyl ring (e.g., electrophilic aromatic substitution) or the propoxy chain (e.g., ether cleavage or functionalization) would expand the library of accessible derivatives.

Photochemical and Electrochemical Reactivity: Investigating the behavior of this compound under photochemical or electrochemical conditions could reveal novel reaction pathways and provide access to unique molecular architectures.

Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and reaction mechanisms, guiding experimental design.

Integration with Emerging Technologies in Chemical Synthesis

The synergy between chemical synthesis and emerging technologies offers powerful new avenues for research. For this compound, this integration could accelerate discovery and optimization:

AI-Driven Synthesis: Artificial intelligence and machine learning algorithms can be employed to predict optimal reaction conditions, suggest novel synthetic routes, and even control automated synthesis platforms. warpnews.org This data-driven approach can significantly reduce the time and resources required for synthetic optimization. warpnews.org AI-driven robotics labs are becoming more common in both the pharmaceutical industry and academic materials research. warpnews.org

Microfluidics: The use of microfluidic reactors, or "lab-on-a-chip" systems, allows for precise control over reaction parameters, rapid screening of conditions, and enhanced safety when working with small quantities of material. This technology is particularly well-suited for the initial exploration of new reactions and the optimization of existing ones.

Development of Structure-Property Relationships for Novel Non-Biological Applications

A key area of future research will be to establish clear connections between the molecular structure of this compound derivatives and their physical and chemical properties for non-biological applications. This involves:

Systematic Derivatization: Synthesizing a library of analogues with systematic variations in the phenyl ring substituents, the alkoxy group, and the amidoxime moiety.

Property Screening: Characterizing these derivatives for a range of properties relevant to materials science, such as thermal stability, optical properties (UV-Vis absorption, fluorescence), and coordination chemistry with various metal ions.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing computational models that can predict the properties of new derivatives based on their molecular structure. This will enable the rational design of molecules with tailored functionalities.

Potential Application Area Key Structural Features to Modify Properties to Investigate
Novel Ligands for CatalysisSubstituents on the phenyl ring, nature of the alkoxy groupCoordination affinity for various metals, catalytic activity in model reactions
Organic Electronic MaterialsExtended conjugation, electron-donating/withdrawing groupsPhotophysical properties, charge transport characteristics
Advanced PolymersIntroduction of polymerizable functional groupsThermal stability, mechanical properties, processability

Advanced Analytical and Spectroscopic Methodology Development for Characterization

Robust and detailed characterization is the bedrock of chemical research. For this compound and its future derivatives, the development and application of advanced analytical techniques will be critical:

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation, especially for complex derivatives or reaction products.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to confirm molecular formulas and to identify and characterize reaction intermediates and byproducts with high precision.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data to determine the precise three-dimensional structure of this compound and its derivatives, providing invaluable information about conformation and intermolecular interactions.

In-situ Spectroscopic Monitoring: Using techniques like in-situ IR or Raman spectroscopy to monitor reactions in real-time, providing mechanistic insights and facilitating process optimization.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential use in a variety of scientific and technological fields.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-phenyl-2-propoxyacetamidoxime?

  • Methodological Answer : Employ a factorial design to systematically vary reaction parameters such as temperature (e.g., 60–100°C), catalyst type (e.g., acid/base), and solvent polarity (e.g., ethanol vs. DMF). Prioritize propoxylation of the precursor (e.g., 2-phenylacetamide derivatives) followed by oximation using hydroxylamine hydrochloride. Monitor reaction progress via TLC or HPLC, and validate purity with melting point analysis and NMR . For reproducibility, document intermediate isolation steps and characterize intermediates (e.g., propoxylated precursor) using IR spectroscopy to confirm ether bond formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR in deuterated DMSO to identify key functional groups (e.g., amidoxime NH2_2 at δ 8.5–9.5 ppm, propoxy CH3_3 at δ 1.0–1.5 ppm). Compare experimental spectra with computational predictions (e.g., density functional theory (DFT) calculations) for validation .
  • Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N) to ensure >95% purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers. Refer to SDS guidelines for spill management (e.g., inert absorbents like vermiculite) .

Q. How can researchers design bioactivity assays for this compound?

  • Methodological Answer :

  • Assay Selection : Use enzyme-linked assays (e.g., acetylcholinesterase inhibition) or cell-based viability assays (e.g., MTT assay in HEK293 cells).
  • Sample Preparation : Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., known inhibitors) and blanks to normalize background noise .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes. Corrogate results with experimental IC50_{50} values from enzyme assays to refine SAR models .

Q. How should contradictory bioactivity data across different assays be resolved?

  • Methodological Answer :

  • Assay Optimization : Re-test under standardized conditions (pH 7.4, 37°C) with matched buffer systems (e.g., PBS vs. Tris-HCl).
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Statistical Analysis : Apply ANOVA to identify outliers and assess inter-assay variability .

Q. What methodologies are effective for identifying degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • Detection : Use LC-MS/MS (ESI+ mode) with a BEH C18 column to separate and identify degradation products. Compare fragmentation patterns with reference libraries .

Q. How do solvent polarity and protic/aprotic environments influence the compound’s reactivity?

  • Methodological Answer : Conduct kinetic studies in solvents like methanol (protic), acetonitrile (aprotic), and THF (low polarity). Monitor reaction rates via in-situ FTIR to track amidoxime formation. Use Kamlet-Taft parameters to correlate solvent polarity (π\pi^*) with reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.